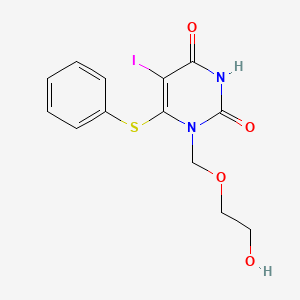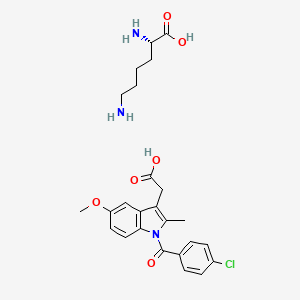
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-iodo-6-(phenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Hydroxyethoxy)methyl)-5-iodo-6-(phenylthio)uracil is a synthetic compound belonging to the class of uracil derivatives. These compounds are known for their diverse biological activities, including antiviral and anticancer properties. The unique structure of 1-((2-Hydroxyethoxy)methyl)-5-iodo-6-(phenylthio)uracil makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethoxy)methyl)-5-iodo-6-(phenylthio)uracil typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 1-((2-Hydroxyethoxy)methyl)uracil. This is achieved by reacting uracil with 2-chloroethanol in the presence of a base such as potassium carbonate.
Iodination: The next step involves the iodination of the 5-position of the uracil ring. This can be done using iodine and a suitable oxidizing agent like hydrogen peroxide.
Phenylthio Substitution: The final step is the introduction of the phenylthio group at the 6-position. This is typically achieved through a nucleophilic substitution reaction using phenylthiol and a base like sodium hydride.
Industrial Production Methods
Industrial production of 1-((2-Hydroxyethoxy)methyl)-5-iodo-6-(phenylthio)uracil follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-((2-Hydroxyethoxy)methyl)-5-iodo-6-(phenylthio)uracil undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The iodinated position can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)uracil.
Substitution: Formation of various substituted uracil derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-((2-Hydroxyethoxy)methyl)-5-iodo-6-(phenylthio)uracil has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral properties, particularly against HIV.
Medicine: Investigated for its anticancer activity and potential use in chemotherapy.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-5-iodo-6-(phenylthio)uracil involves its interaction with specific molecular targets. In antiviral research, it is believed to inhibit viral replication by interfering with the viral reverse transcriptase enzyme. In cancer research, it may induce apoptosis in cancer cells by disrupting DNA synthesis and repair mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)uracil: Lacks the iodine atom at the 5-position.
1-((2-Hydroxyethoxy)methyl)-5-methyluracil: Contains a methyl group instead of the phenylthio group.
1-((2-Hydroxyethoxy)methyl)-5-iodo-6-(methylthio)uracil: Contains a methylthio group instead of the phenylthio group.
Uniqueness
1-((2-Hydroxyethoxy)methyl)-5-iodo-6-(phenylthio)uracil is unique due to the presence of both the iodine atom and the phenylthio group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
125056-92-0 |
|---|---|
Formule moléculaire |
C13H13IN2O4S |
Poids moléculaire |
420.22 g/mol |
Nom IUPAC |
1-(2-hydroxyethoxymethyl)-5-iodo-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13IN2O4S/c14-10-11(18)15-13(19)16(8-20-7-6-17)12(10)21-9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H,15,18,19) |
Clé InChI |
IKCLKZNOCBPNBB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=C(C(=O)NC(=O)N2COCCO)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1a-phenyl-2a,3,4,5,6,6a,7,7a-octahydro-2H-naphtho[2,3-b]oxirene](/img/structure/B12794055.png)





![Methyl 2-[(methoxycarbonyl)oxy]propanoate](/img/structure/B12794097.png)


